6-Methoxy-4,5-dimethylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827612-14-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3 |
InChI Key |
ZSSVTTRKVQLLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CC2=NC=C1)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Quinolines
Classical Quinoline (B57606) Synthesis Approaches Applicable to Methoxy (B1213986) and Alkyl-Substituted Derivatives
Several foundational methods for quinoline synthesis are still in use today, many of which can be adapted for the preparation of methoxy and alkyl-substituted derivatives like 6-Methoxy-4,5-dimethylquinoline. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds. acs.org
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to produce a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). dntb.gov.ua The reaction proceeds via a Schiff base intermediate, which is then heated, often at high temperatures (~250 °C) in an inert, high-boiling solvent, to facilitate an electrocyclic ring closure. dntb.gov.ua
For a methoxy and alkyl-substituted target, this would involve reacting an appropriately substituted aniline, such as 3,4-dimethyl-4-methoxyaniline, with a β-ketoester like ethyl acetoacetate. The reaction is typically catalyzed by acids such as sulfuric acid or hydrochloric acid. dntb.gov.ua The choice of solvent is critical, with studies showing that high-boiling point solvents like 1,2,4-trichlorobenzene (B33124) or 2-nitrotoluene (B74249) can significantly improve yields compared to older, solvent-free methods. nih.gov
Table 1: General Parameters for Conrad-Limpach Synthesis
| Parameter | Description |
| Reactants | Substituted Aniline, β-Ketoester |
| Product | 4-Hydroxyquinoline / 4-Quinolone |
| Catalyst | Acid (e.g., H₂SO₄, HCl) or heat |
| Key Intermediate | Schiff Base |
| Conditions | High temperature (often ~250 °C) in a high-boiling inert solvent |
Doebner-Miller Reaction
The Doebner-Miller reaction is a versatile method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound. ias.ac.in This reaction is often considered a modification of the Skraup synthesis and is catalyzed by strong Brønsted or Lewis acids. ias.ac.inacs.org The α,β-unsaturated carbonyl required can also be generated in situ from the aldol (B89426) condensation of two aldehyde or ketone molecules. ias.ac.in
To prepare a methoxy- and alkyl-substituted quinoline, a substituted aniline would be treated with an appropriate α,β-unsaturated aldehyde or ketone. For example, research has detailed the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids using a variation known as the Doebner reaction, where an aniline, a benzaldehyde (B42025), and pyruvic acid are reacted together. nih.gov In one specific study, p-anisidine (B42471) was reacted with a substituted benzaldehyde and pyruvic acid in refluxing ethanol (B145695) to produce the corresponding 6-methoxyquinoline (B18371) derivative. nih.gov
Friedländer Synthesis
The Friedländer synthesis is one of the most direct and widely used methods for preparing quinolines. acs.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). researchgate.netfrontiersin.org The reaction can be catalyzed by either acids (like p-toluenesulfonic acid, iodine) or bases. researchgate.netfrontiersin.org
For the synthesis of this compound, the starting material would be 2-amino-5-methoxybenzaldehyde (B1606155) reacted with 2-butanone. The reaction forms an intermediate via aldol condensation, which then undergoes cyclization and dehydration to yield the final quinoline product. frontiersin.org Recent advancements have focused on greener approaches, with some procedures successfully using water as a solvent at elevated temperatures without any catalyst, offering high yields and an improved environmental profile. acs.org
Table 2: Example of Doebner Reaction for a Methoxy-Substituted Quinoline Derivative nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield |
| p-Anisidine | Benzaldehyde | Pyruvic Acid | Ethanol | Reflux, overnight | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 23% |
Skraup Reaction and its Modern Variants
The Skraup reaction is one of the oldest and most well-known methods for quinoline synthesis. nih.gov In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) corresponding to the aniline used). nih.govacs.org The reaction is notoriously vigorous, and the presence of a moderator like ferrous sulfate (B86663) is often required. nih.gov The first step is the dehydration of glycerol by sulfuric acid to form acrolein, which then reacts with the aniline. nih.gov
To produce a methoxy-substituted quinoline, the corresponding methoxy-aniline is used. For instance, a patented method describes the synthesis of 6-methoxyquinoline from p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidant), and sulfuric acid, with the addition of ferrous sulfate and boric acid as inhibitors to control the reaction's intensity. nih.gov Modern variations of the Skraup reaction include the use of microwave irradiation and ionic liquids to improve efficiency and control. rsc.org Furthermore, using a substituted α,β-unsaturated ketone or aldehyde in place of glycerol allows for the synthesis of quinolines with substituents on the hetero-ring.
Modern Synthetic Strategies for Quinoline Derivatives
While classical methods are robust, they often require harsh conditions. Modern strategies, particularly those using transition-metal catalysts, offer milder conditions, greater functional group tolerance, and higher efficiency. researchgate.net
Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Rhodium)
Transition metals like palladium (Pd) and rhodium (Rh) are powerful catalysts for constructing complex organic molecules, including quinolines. dntb.gov.uaresearchgate.net These methods often proceed through C-H activation, cross-coupling, and cyclization/annulation cascade reactions.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for quinoline synthesis through various pathways. One approach involves the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes to produce quinolinone structures, which are related to hydroxyquinolines. Another strategy is a cascade reaction where o-aminocinnamonitriles react with arylhydrazines in the presence of a palladium catalyst to yield 2-arylquinolines. This process involves a sequential denitrogenative addition followed by intramolecular cyclization. These methods are noted for their good yields and tolerance of various functional groups, including methoxy and methyl groups on the aniline ring.
Rhodium-Catalyzed Synthesis: Rhodium catalysts provide efficient routes to substituted quinolines under mild conditions. nih.gov One elegant strategy is the Rh-catalyzed hydroacylative union of an o-alkynyl aniline with an aldehyde. acs.orgnih.gov This reaction forms a 2-aminophenyl enone intermediate, which then cyclizes to the quinoline. acs.orgnih.gov The process shows broad functional group tolerance. For example, to overcome low yields with electron-donating groups like methoxy on the alkyne, the strategy was adapted to use o-alkynyl nitroarenes as substrates, which successfully coupled and cyclized to form the desired methoxy-substituted quinolines in good yields. acs.org Other Rh(III)-catalyzed methods involve the reaction of 2-aminohydrazones with terminal alkynes, which proceed without the need for an external oxidant or base.
These modern catalytic systems represent a significant advancement, allowing for the construction of complex quinoline derivatives with high precision and efficiency. nih.gov
Visible Light-Mediated Approaches
The use of visible light as a clean and renewable energy source has led to the development of novel and greener synthetic methodologies in organic chemistry. nih.govrsc.org For the synthesis of quinolines, visible-light-mediated transformations offer mild reaction conditions and are often conducted using simple setups, such as blue LED irradiation. nih.govrsc.org These approaches can proceed through various mechanisms, including photocatalytic cycles that generate reactive radical intermediates. nih.gov
One notable strategy involves the metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source under visible-light irradiation, which has been shown to produce multisubstituted quinolines in yields ranging from 34–81%. nih.gov Another approach demonstrates the synthesis of quinolin-2(1H)-ones from quinoline N-oxides through a photocatalytic method that boasts high atom economy, low catalyst loading, and high yields, providing a greener alternative to conventional methods. rsc.org Furthermore, the condensation of 2-vinylanilines with conjugated aldehydes under visible light, in the presence of an iridium photocatalyst, has been shown to yield quinoline derivatives through an efficient cyclization process. nih.gov
While a direct synthesis of this compound using these methods has not been explicitly reported, the principles of these reactions could be adapted. For instance, a suitably substituted 2-vinylaniline (B1311222) could potentially undergo a visible-light-mediated cyclization to afford the target compound. The key challenge would lie in the synthesis of the requisite precursors and achieving the desired regioselectivity.
Table 1: Examples of Visible Light-Mediated Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Radical Azidation of Cyclopropenes | Cyclopropenes, Azidobenziodazolone (ABZ) | Visible Light | Multisubstituted Quinolines | 34-81 | nih.gov |
| From Quinoline N-oxides | Quinoline N-oxides | Photocatalyst, Visible Light | Quinolin-2(1H)-ones | High | rsc.org |
| Cyclization | 2-Vinylanilines, Conjugated Aldehydes | Iridium Photocatalyst, Visible Light | Substituted Quinolines | Not specified | nih.gov |
Green Chemistry Principles in Quinoline Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ijpsjournal.com In the context of quinoline synthesis, this has led to the exploration of methods such as microwave-assisted synthesis, the use of greener solvents, and solvent-free reaction conditions. ijpsjournal.combenthamdirect.com
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields for the synthesis of quinoline derivatives. ijpsjournal.combenthamdirect.com For example, a one-pot microwave synthesis of 2,4-disubstituted quinolines using a p-sulfonic acid calix benthamdirect.comarene catalyst under solvent-free conditions has been reported to give yields of 38–78% in just 20 minutes. tandfonline.com Another green approach involves the use of montmorillonite (B579905) K-10, an environmentally friendly solid acid catalyst, in a three-component reaction to produce substituted quinolines in 10 minutes with yields of 72–96% under microwave irradiation. tandfonline.com The use of water as a green solvent has also been successfully demonstrated in the microwave-assisted synthesis of quinoline derivatives, with yields ranging from 75–93%. tandfonline.com
These green methodologies offer significant advantages over classical synthetic routes, which often rely on harsh reagents and high temperatures. ijpsjournal.com The application of these principles to the synthesis of this compound would likely involve a multicomponent reaction under microwave irradiation, potentially using a recyclable solid acid catalyst.
Table 2: Examples of Green Quinoline Synthesis
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted (solvent-free) | p-Sulfonic acid calix benthamdirect.comarene | 20 min | 38-78 | tandfonline.com |
| Microwave-assisted | Montmorillonite K-10 | 10 min | 72-96 | tandfonline.com |
| Microwave-assisted | Water | 10-15 min | 75-93 | tandfonline.com |
| Microwave-assisted (catalyst-free) | Ethanol | 8-10 min | 88-96 | tandfonline.com |
Multicomponent Reactions (MCRs) for Quinoline Diversity
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org This approach offers high atom economy and allows for the rapid generation of diverse molecular scaffolds, making it particularly valuable for the synthesis of substituted quinolines. rsc.orgrsc.org
Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed to create a wide variety of quinoline derivatives. rsc.org For instance, an iron-catalyzed three-component reaction of anilines, aldehydes, and ethyl pyruvate (B1213749) can produce 2,4-disubstituted quinolines. rsc.org The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is a key advantage in generating libraries of compounds for screening purposes. rsc.orgnih.gov A trityl chloride-catalyzed multicomponent cyclization has also been used for the preparation of pyrimido[4,5-b]quinolines. researchgate.net
For the synthesis of this compound, an MCR approach would be highly desirable. A potential strategy could involve a reaction between p-anisidine, an appropriate aldehyde, and a ketone that would lead to the desired substitution pattern. The choice of catalyst and reaction conditions would be crucial for achieving the desired regioselectivity.
Regioselective Synthesis of this compound and Related Analogues
The regioselective synthesis of specifically substituted quinolines is a significant challenge in organic synthesis. While general methods for quinoline synthesis are well-established, achieving a precise substitution pattern, such as in this compound, requires careful selection of starting materials and reaction conditions.
Classical quinoline syntheses like the Friedländer, Doebner-von Miller, and Combes reactions are powerful tools for this purpose.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comresearchgate.net To synthesize this compound via this route, one would theoretically start with 2-amino-5-methoxybenzaldehyde or a related ketone and react it with 3-methyl-2-butanone. The acid or base catalyst used would influence the outcome and regioselectivity of the cyclization. wikipedia.orgjk-sci.com
Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov For the target compound, p-anisidine could be reacted with an appropriately substituted α,β-unsaturated ketone, which could be formed in situ. The reaction is typically catalyzed by strong acids. wikipedia.org The regiochemistry of the final product is determined by the structure of the α,β-unsaturated carbonyl compound. nih.gov
Combes Synthesis: This synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgtandfonline.com To obtain this compound, p-anisidine would be reacted with a specific β-diketone. The regioselectivity of the cyclization is a key consideration in this synthesis. wikipedia.org
While no direct synthesis of this compound is prominently reported, the synthesis of related analogues provides insights. For example, the Combes synthesis has been extended to use higher β-diketones to produce 2,4-diethylquinoline. tandfonline.com Additionally, the regioselective substitution of quinoline-5,8-diones has been studied, demonstrating that the site of nucleophilic attack can be controlled. nih.gov
Scalability and Efficiency of Synthetic Routes
The scalability and efficiency of a synthetic route are critical factors, particularly for the potential large-scale production of a compound. Many classical quinoline syntheses, while effective at the lab scale, can be challenging to scale up due to harsh reaction conditions or low yields. researchgate.net
Modern approaches aim to address these limitations. For example, a one-pot Friedländer synthesis has been developed that is practical and scalable, as demonstrated by the synthesis of a quinoline derivative on a 10-gram scale. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been applied to the Friedländer synthesis, offering rapid reaction times and scalability, with one example being scaled up to 1 gram. researchgate.net
Continuous flow chemistry is another powerful technique for improving the scalability and efficiency of chemical reactions. A continuous photochemical process for the synthesis of quinolines has been shown to produce targets with high productivity. researchgate.net Microwave-assisted synthesis also offers advantages in terms of scalability and reduced reaction times, with some protocols being demonstrated on a gram scale. acs.org The efficiency of multicomponent reactions also contributes to their potential for scalable synthesis due to the convergence of multiple starting materials in a single step. rsc.org
Chemical Derivatization and Modification Studies of Quinoline Scaffolds
Strategies for Functionalization of the Quinoline (B57606) Ring System
The functionalization of the quinoline ring is a cornerstone of modern synthetic chemistry, enabling the creation of novel compounds with enhanced efficacy and target selectivity. rsc.orgrsc.org A primary strategy involves the direct C-H functionalization through transition metal catalysis, which is recognized for its efficiency and atom economy. nih.gov This approach allows for the regioselective introduction of a wide array of functional groups at nearly any position on the quinoline core. mdpi.com
Key strategies for quinoline functionalization include:
Transition Metal Catalysis : Metals such as palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) are extensively used to catalyze C-H activation. mdpi.com For instance, rhodium-based catalysts have been significantly employed for the selective functionalization of quinoline N-oxides. researchgate.net
Use of Directing Groups : To achieve high regioselectivity, directing groups are often employed to guide the metal catalyst to a specific C-H bond. This allows for precise modifications, which is crucial for structure-activity relationship studies. rsc.orgrsc.org
Oxidative Cross-Coupling : Reactions such as the Pd-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indole (B1671886) demonstrate how specific positions can be targeted for heteroarylation. mdpi.com
Named Reactions : A number of established named reactions provide reliable pathways to substituted quinolines. These include the Combes, Conrad-Limpach, Doebner-Miller, and Skraup syntheses, each utilizing different starting materials like anilines, β-diketones, or α,β-unsaturated carbonyl compounds. wikipedia.org
| Catalyst/System | Reaction Type | Target Position(s) | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | C2 Oxidative Cross-Coupling | C2 | mdpi.com |
| Cu(OAc)₂ / Ag₂CO₃ | C2 Amination | C2 | mdpi.com |
| Rhodium-based catalysts | C-H Bond Activation | sp² and sp³ C-H bonds | researchgate.net |
| BF₃·OEt₂ / I₂-DMSO | Povarov Reaction / Dehydrogenation | General substitution | mdpi.com |
| [RuCl₂(p-cymene)]₂ / O₂ | Oxidative Aromatization | General substitution | organic-chemistry.org |
Introduction of Diverse Functional Groups at Positions 4, 5, and 6
The specific placement of functional groups on the quinoline ring is critical for modulating biological activity. The 4, 5, and 6-positions of the quinoline scaffold are common targets for chemical modification.
Position 4 : This position is frequently substituted. For example, 4-arylquinolines can be synthesized through an oxidative annulation involving anilines and aryl ketones. organic-chemistry.org The presence of a carbonyl group at position 4 is considered essential for the potency of certain quinolin-4-one-based agents. nih.gov A 2,4-diaryl-6-methoxy-3-methylquinoline has been synthesized via a Povarov cycloaddition followed by oxidative dehydrogenation, demonstrating a viable route to functionalize the C4 position in a 6-methoxyquinoline (B18371). mdpi.com
Position 5 : The nature of substituents at the C5 position can influence a molecule's ability to penetrate cells and bind to its biological target. nih.gov While the target compound, 6-methoxy-4,5-dimethylquinoline, already possesses a methyl group at this position, further modifications could be explored using modern C-H activation techniques that offer broad regioselectivity. nih.govmdpi.com
Position 6 : The 6-position, which bears a methoxy (B1213986) group in the title compound, is a key site for modification. In the development of quinolin-4-one-based drugs, the introduction of a fluorine atom at C6 was a significant breakthrough, leading to second-generation compounds with an improved spectrum of activity. nih.gov Similarly, in a study optimizing a quinoline-based POLRMT inhibitor, substituting the 6-position with fluorine resulted in higher activity compared to chlorine or methyl groups, which were thought to introduce steric hindrance. acs.org
| Position | Functional Group Introduced | Significance/Observation | Reference |
|---|---|---|---|
| 4 | Aryl Group | Synthesized via oxidative annulation of anilines and aryl ketones. | organic-chemistry.org |
| 4 | Carbonyl Group | Considered essential for the potency of many quinolin-4-ones. | nih.gov |
| 5 | Various (General C-H Functionalization) | Substituents can affect cell penetration and target binding. | nih.gov |
| 6 | Fluorine Atom | Significantly improved the activity spectrum of quinolin-4-ones. | nih.gov |
| 6 | Fluorine Atom | Showed higher potency in a POLRMT inhibitor compared to Cl or CH₃. | acs.org |
Hybridization Approaches with Other Heterocycles (e.g., Triazoles, Pyrazolines)
Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units into a single new molecule. juniperpublishers.com This approach aims to create hybrid compounds with improved activity, higher selectivity, or a dual mode of action. juniperpublishers.com The quinoline scaffold is frequently hybridized with other heterocycles, most notably triazoles and pyrazolines.
Quinoline-Triazole Hybrids : The 1,2,3-triazole ring is a popular partner for quinoline. These hybrids are often synthesized efficiently using copper-catalyzed "click chemistry". juniperpublishers.comnih.gov The triazole can act as a linker connecting the quinoline core to another pharmacophore, or it can be a pharmacophore itself. researchgate.net This hybridization strategy has been used to develop new antitubercular agents based on structural modifications of the drug bedaquiline. nih.gov Studies have also demonstrated the synthesis and quadruple helical structures of quinoline-triazole oligomers. rsc.org
Quinoline-Pyrazole Hybrids : Beyond triazoles, other heterocycles are also used. For example, new pyrazole-pyrimido[4,5-b]quinoline derivatives have been synthesized and shown to possess potent antitumor activity. nih.gov The synthesis involved preparing a 2-hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one intermediate, which was then reacted with various reagents to afford the final hybrid compounds. nih.gov
| Hybrid Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Quinoline-1,2,3-Triazole | Click Chemistry (Cu-catalyzed cycloaddition) | Antitubercular, Anticancer | juniperpublishers.comnih.gov |
| Quinoline-Pyrazole | Cyclization from a hydrazinyl-quinoline intermediate | Antitumor | nih.gov |
| Quinoline-Thiazolidine | Reaction of N-arylidene hydrazine (B178648) intermediate with mercaptoacetic acid | Antitumor | nih.gov |
Synthesis of Quinoline-Based Conjugates and Prodrugs
Creating conjugates and prodrugs from quinoline derivatives is another advanced strategy to enhance their therapeutic properties, such as improving delivery to a target site or reducing toxicity.
Quinoline Conjugates : Conjugation involves linking the quinoline molecule to another chemical entity, such as a metal complex or a biomolecule. A notable example is the synthesis of quinoline-conjugated ruthenacarboranes. nih.gov In this work, a quinoline-8-yl-acetate was attached to a ruthenacarborane complex. nih.gov The resulting hybrid molecule was designed to have a dual mode of action, combining the properties of the organometallic fragment with the autophagy-modulating effects of the quinoline derivative. nih.gov
Quinoline Prodrugs : A prodrug is an inactive compound that is converted into an active drug within the body. One innovative prodrug strategy involves the synthesis of N-alkoxyquinoline derivatives. rsc.org These compounds are designed to release the active quinoline drug upon one-electron reduction, a condition found in hypoxic (low oxygen) environments typical of solid tumors. This approach can trigger a chain reaction, leading to high local concentrations of the active drug at the target site. rsc.org
| Strategy Type | Quinoline Derivative | Conjugated Moiety / Prodrug Feature | Activation/Purpose | Reference |
|---|---|---|---|---|
| Conjugate | Quinoline-8-yl-acetate | Ruthenacarborane complex | To create a hybrid with a dual mode of action against cancer cells. | nih.gov |
| Prodrug | General Quinoline | N-alkoxy substituent | Release of the active quinoline drug via one-electron reduction under anoxia. | rsc.org |
Advanced Spectroscopic Characterization Methodologies in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For a compound like 6-Methoxy-4,5-dimethylquinoline, a suite of NMR experiments would be required to unambiguously assign all proton and carbon signals.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In the case of this compound, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) core, as well as singlets for the methoxy (B1213986) and the two methyl groups. The chemical shifts (δ) and coupling constants (J) would be critical for determining the substitution pattern.
Expected ¹H NMR Data for this compound: A detailed table of expected chemical shifts, multiplicities, and coupling constants would be presented here based on experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the 12 unique carbon atoms, including the two methyl carbons, the methoxy carbon, and the nine carbons of the quinoline ring system. The chemical shifts would indicate whether the carbons are aromatic, aliphatic, or part of a functional group.
Expected ¹³C NMR Data for this compound: A table listing the chemical shifts for each carbon atom would be included here upon availability of experimental spectra.
For a molecule with several substituents on a complex ring system, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl groups and the aromatic CH groups.
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups and the vibrational modes of the molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching vibrations from the quinoline ring, and C-O stretching from the methoxy group.
Expected FT-IR Absorption Bands for this compound:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| Data | C-H stretch (aromatic) | Quinoline Ring |
| Data | C-H stretch (aliphatic) | -CH₃ |
| Data | C=C / C=N stretch | Quinoline Ring |
| Data | C-O stretch (aryl ether) | -OCH₃ |
| Data | C-H bend | Aromatic/Aliphatic |
This interactive table would be populated with experimental absorption frequencies.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the quinoline ring's carbon framework. The combination of both FT-IR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule.
Expected Raman Shifts for this compound: A table of characteristic Raman shifts would be presented here based on experimental data.
While the specific spectroscopic data for this compound remains elusive in the public domain, the methodologies for its characterization are well-established. The application of ¹H NMR, ¹³C NMR, 2D NMR techniques, FT-IR, and Raman spectroscopy would be essential for the complete structural elucidation and analysis of this compound. The framework presented in this article can be readily populated with experimental data as it becomes available to the scientific community.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No specific experimental mass spectrometry data, including molecular ion peaks or fragmentation patterns, could be located for this compound. This information is essential for confirming the molecular weight and elucidating the structural components of the molecule through its fragmentation pathways under ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
There is no available literature detailing the ultraviolet-visible absorption spectra of this compound. Such data, including maximum absorption wavelengths (λmax), would be necessary to study its electronic transitions (e.g., π→π* and n→π*) and understand the extent of conjugation within the quinoline ring system as modified by its specific substituents.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
A crystallographic information file (CIF) or published X-ray diffraction data for a single crystal of this compound could not be found. This analysis is crucial for unequivocally determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information, which would reveal the precise spatial arrangement of the methoxy and dimethyl substituents on the quinoline core.
Computational and Theoretical Studies on Quinoline Derivatives
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rsc.org
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more reactive and can be more easily "activated" to participate in chemical reactions. nih.gov DFT calculations are routinely used to determine the energies of these orbitals. For many quinoline (B57606) derivatives, the HOMO is typically delocalized across the entire molecule, while the LUMO's distribution can vary depending on the substituents. researchgate.net
Table 1: Representative FMO Data for a Series of Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the typical values obtained from DFT calculations. The specific values for 6-Methoxy-4,5-dimethylquinoline would require a dedicated computational study.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6a | -5.731 | -2.112 | 3.619 |
| 6b | -5.844 | -2.201 | 3.643 |
| 6c | -5.921 | -2.316 | 3.605 |
| 6d | -5.988 | -2.392 | 3.596 |
| 6e | -5.779 | -3.851 | 1.928 |
| 6f | -5.415 | -2.069 | 3.346 |
Source: Data is representative of findings for various quinoline derivatives. rsc.org
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas often correspond to the location of heteroatoms like nitrogen or oxygen. rsc.org
Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. rsc.org
Green regions denote neutral or non-polar areas.
MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, by identifying potential hydrogen bond donors and acceptors. researchgate.net For quinoline derivatives, the nitrogen atom and any oxygen-containing substituents (like the methoxy (B1213986) group in this compound) are typically identified as electron-rich regions. rsc.orgresearchgate.net
In addition to electronic properties, computational methods can predict key physicochemical parameters that are crucial for assessing a molecule's drug-likeness and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov
Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule.
LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. This parameter is critical as it influences how a compound is absorbed, distributed, and metabolized. The lipophilicity of quinoline derivatives can be significantly affected by structural changes, such as the position of the nitrogen atom or the nature of substituents. nih.gov
Number of Rotatable Bonds influences molecular flexibility. A higher number of rotatable bonds can impact a molecule's ability to bind to a target receptor but may also decrease its oral bioavailability.
These parameters are often calculated using specialized software and are a standard part of in silico drug discovery workflows. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net By determining the energy of these transitions and their corresponding oscillator strengths (a measure of the transition's intensity), TD-DFT can generate a theoretical spectrum. researchgate.net
These theoretical predictions are often compared with experimental data to validate the computational model and to assign specific electronic transitions (e.g., π → π*) to the observed absorption bands. rsc.orgresearchgate.net For quinoline derivatives, TD-DFT studies have successfully reproduced experimental spectra, providing insights into how different substituents affect the absorption wavelength and intensity. researchgate.netscielo.br The method can also account for solvent effects, which is crucial as the polarity of the solvent can shift the absorption maxima. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The primary goal of docking is to predict the binding mode and affinity (often expressed as a docking score) of a ligand to a specific biological target. mdpi.comresearchgate.net
The process involves placing the ligand in the binding site of the protein and evaluating numerous possible conformations and orientations. A scoring function then estimates the binding energy for each pose, with more negative scores generally indicating stronger binding. nih.gov Docking studies on various quinoline derivatives have been performed to explore their potential as inhibitors for targets like HIV reverse transcriptase and various kinases. nih.govmdpi.comtubitak.gov.tr These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective inhibitors. nih.govsci-hub.se
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. scholarsresearchlibrary.comautorenwelt.de By analyzing a set of molecules with known activities, QSAR studies identify the key molecular descriptors (physicochemical, electronic, or steric properties) that are responsible for their pharmacological effects. nih.govimist.ma
2D-QSAR models use descriptors calculated from the 2D representation of the molecule. scholarsresearchlibrary.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by analyzing the 3D steric and electrostatic fields surrounding the molecules. researchgate.netnih.gov
These models can be highly predictive and are used to estimate the activity of new, unsynthesized compounds. mdpi.com For quinoline derivatives, QSAR studies have been instrumental in designing new antitubercular and antimalarial agents by highlighting the structural features that enhance or diminish their activity. scholarsresearchlibrary.commdpi.com The resulting models provide a roadmap for optimizing lead compounds to achieve better efficacy.
In Silico ADMET Prediction and Drug-Likeness Assessment for Quinoline Analogues
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its drug-likeness, is a critical step in the early phases of drug discovery. In silico methods provide a rapid and cost-effective means to predict these properties, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. For quinoline analogues, including the specific compound this compound, these computational studies are instrumental in gauging their potential as therapeutic agents.
Detailed Research Findings
While direct experimental ADMET data for this compound is not extensively available in the public domain, its properties can be inferred from studies on structurally similar quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous in silico studies have been conducted on its analogues to predict their behavior in a biological system. nih.gov
The presence of a methoxy group and two methyl groups on the quinoline core of this compound influences its physicochemical properties, which are key determinants of its ADMET profile. The methoxy group can participate in hydrogen bonding and can be a site for metabolic reactions. nih.gov The methyl groups generally increase lipophilicity, which can impact absorption and distribution. nih.gov
ADMET Prediction
The predicted ADMET properties for this compound, based on computational models and data from analogous compounds, are summarized in the table below.
| Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. researchgate.net |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The lipophilic nature may allow it to penetrate the central nervous system. |
| Plasma Protein Binding | High | Expected to bind extensively to plasma proteins like albumin. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes (e.g., CYP2D6, CYP3A4) | May lead to drug-drug interactions. nih.gov |
| Site of Metabolism | Methoxy group and aromatic ring | O-demethylation and ring hydroxylation are probable metabolic pathways. |
| Excretion | ||
| Primary Route | Renal and Biliary | Metabolites are likely to be excreted through urine and feces. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Further in vitro testing would be required to confirm cardiac safety. |
| Ames Mutagenicity | Likely Non-mutagenic | Quinoline itself can be mutagenic, but substitution patterns can mitigate this risk. |
| Hepatotoxicity | Low to Moderate Risk | Some quinoline derivatives have been associated with liver injury. |
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This is often assessed using rules such as Lipinski's Rule of Five.
Based on the structure of this compound, its compliance with these rules can be predicted.
| Physicochemical Property | Predicted Value for this compound | Lipinski's Rule of Five | Compliance |
| Molecular Weight ( g/mol ) | ~187.24 | < 500 | Yes |
| LogP (Octanol-water partition coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 10 | Yes |
As indicated in the table, this compound is predicted to comply with all aspects of Lipinski's Rule of Five, suggesting it possesses drug-like characteristics and has a higher likelihood of being an orally bioavailable drug. Other drug-likeness rules, such as Veber's rule (related to rotatable bonds and polar surface area), would also likely be met by this relatively small and rigid molecule.
Structure Activity Relationship Sar Studies of Substituted Quinolines
Impact of Substituents on Pharmacological Efficacy
The therapeutic efficacy of quinoline-based compounds can be significantly modulated by the introduction of various substituents at different positions on the quinoline (B57606) ring. nih.gov The electronic properties, size, and lipophilicity of these substituents play a critical role in the molecule's interaction with its biological target.
Key findings from various SAR studies highlight the following general principles:
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can drastically alter a compound's activity. For instance, in the context of antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C-2 position was found to enhance activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov Conversely, for 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885), an electron-withdrawing chlorine atom at the C-7 position is considered essential for high potency. youtube.com
Positional Importance: The position of a substituent is as crucial as its chemical nature. A bromine atom at the C-6 position has been shown to improve the antimalarial activity of certain hybrids. nih.gov However, substitutions at other positions can be detrimental; for example, introducing a methyl group at the C-8 position of 4-substituted quinolines can abolish antimalarial activity. pharmacy180.com
Side Chains: The nature of side chains, particularly at the C-4 position, is a key determinant of activity. For many antimalarial quinolines, a dialkylaminoalkyl side chain at C-4 is optimal for activity. pharmacy180.com The length and composition of this side chain can affect potency and toxicity. nih.gov Similarly, for a series of antitumor quinolines, an amino side chain at position 4 was found to facilitate antiproliferative activity, with a chain length of two methylene (B1212753) units being the most favorable. nih.gov
Steric Factors: The size and bulkiness of substituents can influence binding to a target. Large and bulky alkoxy substituents at the C-7 position have been identified as beneficial for the antiproliferative activity of certain quinoline derivatives. nih.gov
These examples underscore that the pharmacological profile of a quinoline derivative is a result of a complex interplay between the electronic, steric, and hydrophobic properties of its substituents and their specific locations on the quinoline core.
Role of Methoxy Group at Position 6 in Modulating Activity
The methoxy (-OCH₃) group, an electron-donating substituent, plays a significant role in modulating the biological activity of quinoline derivatives when placed at the C-6 position. This substitution is found in a variety of biologically active compounds and often contributes favorably to their therapeutic potential. ontosight.ainbinno.com
The 6-methoxy substitution is a key feature in derivatives designed for several applications:
P-glycoprotein (P-gp) Inhibition: In a study focused on developing P-gp inhibitors to overcome multidrug resistance in cancer, a series of 6-methoxy-2-arylquinolines were synthesized. nih.gov The 6-methoxy group was a core structural element in compounds that showed significant inhibition of P-gp, with some derivatives being more potent than the reference drug verapamil. nih.gov
Antimalarial Activity: The 6-methoxy-8-aminoquinoline (6-MAQ) scaffold is a well-known pharmacophore in antimalarial research. ontosight.aimdpi.com It is a precursor for primaquine, a crucial drug for eradicating the dormant liver stages of Plasmodium vivax. The methoxy group at C-6 is believed to be important for its metabolic activation and antimalarial efficacy. ontosight.ai
Anticancer and Antimicrobial Agents: 6-Methoxyquinoline (B18371) serves as a versatile building block for synthesizing compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. nbinno.comresearchgate.net Its derivatives have been investigated as inhibitors of tubulin polymerization and bacterial DNA gyrase, highlighting the utility of the 6-methoxy scaffold in designing targeted therapeutic agents. nbinno.com
The electronic effect of the methoxy group at C-6 increases the electron density of the quinoline ring system, which can influence the molecule's ability to participate in key interactions with biological targets, such as hydrogen bonding or π-π stacking. nih.gov
Influence of Alkyl Substitutions (e.g., Dimethyl) at Positions 4 and 5 on Biological Profiles
The introduction of alkyl groups, such as methyl groups, at positions C-4 and C-5 of the quinoline nucleus can have a profound and often variable impact on the compound's biological profile.
Substitution at Position 4: The C-4 position is a frequent site for modification in the design of bioactive quinolines.
In the development of P-gp inhibitors based on the 6-methoxy-2-arylquinoline scaffold, substitution at C-4 was critical. The conversion of a C-4 carboxylic acid to a C-4 hydroxymethyl group (an alcohol) was identified as a key factor for potent P-gp inhibitory activity. nih.gov This suggests that a hydrogen-bond-donating group at this position is crucial for interaction with the target.
Table 1: Impact of C-4 Substituent on P-gp Inhibition in 6-Methoxy-2-phenylquinolines
| Compound | C-4 Substituent | P-gp Inhibition Fold (vs. Verapamil) |
|---|---|---|
| 4a | -COOH | - |
| 5a | -CH₂OH | 1.3 |
| 6a | -COOCH₃ | - |
Data sourced from a study on 6-methoxy-2-arylquinoline analogues as P-gp inhibitors. nih.gov The table shows that the alcohol derivative (5a) was a significantly stronger inhibitor than the corresponding carboxylic acid or methyl ester.
Substitution at Position 5: Information regarding substitutions at the C-5 position is less common, and its effects can be highly dependent on the specific biological target.
In the context of 4-aminoquinoline antimalarials, it has been noted that the C-5 position should generally be left unsubstituted, as modifications here can lead to a loss of activity. youtube.com This indicates that steric bulk at this position may interfere with the optimal binding of the pharmacophore to its target within the malaria parasite.
For the specific compound 6-Methoxy-4,5-dimethylquinoline , the combined influence of these substitutions would depend on the target . The C-4 methyl group might provide a different steric and electronic profile compared to the larger side chains common in antimalarials. The presence of a methyl group at C-5 could be detrimental for certain activities due to steric hindrance, as suggested by antimalarial SAR studies. youtube.com A comprehensive biological evaluation of this specific substitution pattern is necessary to determine its unique pharmacological profile.
Positional Isomerism and Stereochemistry in Quinoline Activity
The three-dimensional structure of a molecule is critical to its biological function. In quinoline derivatives, both the specific placement of substituents (positional isomerism) and their spatial arrangement (stereochemistry) are key determinants of pharmacological activity.
Positional Isomerism: Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on the aromatic ring. Shifting a functional group from one carbon to another on the quinoline nucleus can lead to dramatic changes in biological activity.
For example, the activity of mannose-quinoline conjugates as antioxidant and antibacterial agents is dependent on the specific regioisomer. rsc.org
In 4-aminoquinolines, the presence of a chloro group at C-7 is optimal for antimalarial activity, while moving it to other positions or replacing it significantly alters its efficacy. pharmacy180.com Similarly, a methyl group at C-3 reduces activity, while one at C-8 abolishes it entirely, demonstrating the high sensitivity of the drug-target interaction to the precise location of even small alkyl groups. pharmacy180.com
Stereochemistry: Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. khanacademy.org
Enantiomers: When a molecule contains a chiral center (a carbon atom bonded to four different groups), it can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com These enantiomers can have different biological activities because biological targets, such as enzymes and receptors, are themselves chiral. For instance, the D-isomer of the antimalarial drug chloroquine is reported to be less toxic than its L-isomer. pharmacy180.com
Diastereomers: Molecules with multiple chiral centers can exist as stereoisomers that are not mirror images of each other, known as diastereomers. These can have distinct physical properties and pharmacological profiles. youtube.com
The number of possible stereoisomers for a molecule can be estimated by the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org The precise stereochemical configuration is often essential for a proper fit with the biological target, and thus for the desired therapeutic effect.
Development of Structural Guidelines for Targeted Drug Design
Structure-activity relationship (SAR) studies provide a rational framework for the development of structural guidelines that aid in targeted drug design. By systematically analyzing how modifications to a lead compound affect its biological activity, medicinal chemists can build models that predict the properties of novel derivatives, optimizing potency and selectivity while minimizing off-target effects. nih.govmdpi.com
Key guidelines derived from SAR studies of quinolines include:
Identify the Core Pharmacophore: Determine the essential quinoline scaffold and key functional groups required for activity. For example, the 4-aminoquinoline core is essential for a class of antimalarials, while the 6-methoxy-8-aminoquinoline core is crucial for others. youtube.comontosight.ai
Optimize Substituents at Key Positions: Based on SAR data, specific positions on the quinoline ring can be targeted for modification to enhance efficacy.
For antitumor activity, a large alkoxy group at C-7 and a flexible amino side chain at C-4 were found to be beneficial. nih.gov
For P-gp inhibition, a 6-methoxy group combined with a C-4 hydroxymethyl substituent on a 2-arylquinoline scaffold proved to be a successful strategy. nih.gov
Modulate Physicochemical Properties: Substituents can be chosen to fine-tune properties like lipophilicity, which affects cell permeability and drug distribution. Increasing aryl substitution on the quinoline skeleton can increase lipophilicity, potentially enhancing efficacy. mdpi.com
Utilize Computational Modeling: 3D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking can provide insights into the three-dimensional interactions between the quinoline derivative and its target protein. mdpi.com This allows for the virtual screening of new designs and helps explain experimental results, such as how a specific substituent fits into a binding pocket. nih.gov
By integrating these guidelines, researchers can move from a lead compound to a clinical candidate more efficiently. This approach has been successfully used to develop potent and selective quinoline-based inhibitors for specific targets like the kinesin Eg5 protein in cancer therapy and P-glycoprotein in multidrug-resistant cells. nih.govnih.gov
Preclinical Biological Activity Investigations of Quinoline Derivatives
Antimalarial Activity Studies
Investigations into the antimalarial properties of quinoline (B57606) derivatives are a cornerstone of infectious disease research. However, specific data concerning 6-Methoxy-4,5-dimethylquinoline is not available in the reviewed literature. The following subsections reflect the absence of research findings for this particular compound.
In Vitro Efficacy Against Plasmodium Strains (e.g., P. falciparum 3D7)
No published studies were identified that evaluated the in vitro efficacy of this compound against any strain of Plasmodium, including the chloroquine-sensitive 3D7 strain of P. falciparum. Standard antimalarial screening assays typically assess a compound's ability to inhibit parasite growth, with the half-maximal inhibitory concentration (IC50) being a key metric. Without experimental data, the activity of this specific compound remains unknown.
Interactive Data Table: In Vitro Antimalarial Activity of this compound (No data available)
| Plasmodium Strain | IC50 (nM) | Reference |
|---|---|---|
| P. falciparum 3D7 | Data not available | N/A |
| Other Strains | Data not available | N/A |
Mechanisms of Action in Parasite Inhibition
The mechanisms by which quinoline-containing drugs inhibit the malaria parasite often involve the disruption of hemoglobin digestion and the prevention of heme detoxification, leading to a buildup of toxic heme within the parasite. However, no research has been published detailing the specific molecular mechanism of action for this compound in Plasmodium parasite inhibition. Therefore, its molecular targets and pathways of action have not been elucidated.
Resistance Mechanisms and Overcoming Strategies
Drug resistance in malaria is a significant challenge, often involving mutations in parasite transporters like PfCRT (P. falciparum chloroquine (B1663885) resistance transporter) and PfMDR1 (P. falciparum multidrug resistance 1 transporter). There are no studies available that investigate the potential for Plasmodium to develop resistance to this compound, nor are there any proposed strategies to overcome such resistance, as its primary antimalarial activity has not been established.
Anticancer Activity Studies
The potential of quinoline scaffolds in anticancer drug discovery is an active area of research. Nevertheless, specific preclinical data on the anticancer effects of this compound are not present in the current scientific literature.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, PC-3, NCI-60 panels)
A comprehensive search for in vitro cytotoxicity data of this compound against human cancer cell lines yielded no specific results. Standard screening protocols, such as those using the NCI-60 panel of human tumor cell lines, provide crucial preliminary data on a compound's anticancer potential. The activity of this compound against common cell lines like the breast cancer line MCF-7 or the prostate cancer line PC-3 has not been reported.
Interactive Data Table: In Vitro Cytotoxicity of this compound (No data available)
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast | Data not available | N/A |
| PC-3 | Prostate | Data not available | N/A |
| NCI-60 Panel | Various | Data not available | N/A |
Mechanisms of Action in Cancer Cell Growth Inhibition (e.g., cell cycle arrest, apoptosis induction, DNA binding, enzyme inhibition)
The mechanistic basis for the potential anticancer activity of this compound has not been investigated. Studies on other quinoline derivatives have shown various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, direct interaction with DNA, and the inhibition of critical enzymes like topoisomerases or kinases. However, no such mechanistic studies have been published for this compound.
An article on the preclinical biological activity of the chemical compound “this compound” cannot be generated. A thorough search of available scientific literature and databases did not yield specific preclinical data on the antibacterial, antimicrobial, anti-inflammatory, or antiviral properties of this particular compound.
The search results contained information on various other quinoline derivatives, but no studies were found that specifically investigated the biological activities of this compound as outlined in the requested article structure. Therefore, it is not possible to provide scientifically accurate content regarding its in vitro efficacy against bacteria, its bacteriostatic or bactericidal effects, its mechanisms of action, or its potential anti-inflammatory and antiviral properties.
Other Pharmacological Activities (In Vitro Assessments)
Antiprotozoal Activity (e.g., Leishmaniasis)
Quinoline derivatives have been a significant area of interest in the search for new antiprotozoal agents, particularly for diseases like leishmaniasis, which is caused by protozoa of the Leishmania genus. Leishmaniasis presents in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis, caused by species such as Leishmania donovani and Leishmania infantum. The current treatments for leishmaniasis are often limited by toxicity, high cost, and increasing parasite resistance, necessitating the development of novel therapeutic options.
Recent research has demonstrated that certain synthetic quinoline derivatives exhibit promising in vitro activity against Leishmania species. For instance, a series of novel quinoline derivatives were synthesized and evaluated for their efficacy against a panel of trypanosomatid protozoan parasites, including Leishmania infantum. While specific compounds showed significant activity against other protozoa, one derivative, compound 3d , displayed some antileishmanial activity with a half-maximal effective concentration (EC50) of 8.83 µM against L. infantum. uantwerpen.be
Another study focused on ferrocenylquinoline derivatives and their effects against L. donovani amastigotes. The findings revealed that all tested derivatives displayed promising antileishmanial activities, with half-maximal inhibitory concentration (IC50) values ranging from 0.50 ± 0.07 µM to 5.05 ± 0.16 µM. mdpi.com One particular derivative, 36 , was highlighted for its potent in vitro activity (IC50 = 0.50 ± 0.07 µM) and was further evaluated in an animal model of L. donovani infection, where it showed activity through both oral and intramuscular administration. mdpi.com
Furthermore, investigations into other quinoline derivatives have shown considerable impairment of the growth and survival of both Leishmania major promastigotes (IC50 values between 0.2–4.1 µM) and amastigotes (IC50 values between 0.89–4.0 µM). mdpi.com These findings underscore the potential of the quinoline scaffold in the development of new antileishmanial drugs. The structure-activity relationship studies suggest that modifications to the quinoline ring can significantly impact the antiprotozoal potency.
Table 1: In Vitro Antileishmanial Activity of Selected Quinoline Derivatives
| Compound | Leishmania Species | IC50 / EC50 (µM) |
|---|---|---|
| Compound 3d | L. infantum | 8.83 |
| Ferrocenylquinoline derivative 36 | L. donovani (amastigotes) | 0.50 ± 0.07 |
| Various quinoline derivatives | L. major (promastigotes) | 0.2–4.1 |
| Various quinoline derivatives | L. major (amastigotes) | 0.89–4.0 |
Cholinesterase and Monoamine Oxidase Inhibition
Quinoline derivatives have also been extensively studied for their potential to inhibit cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial targets in the treatment of neurodegenerative disorders such as Alzheimer's disease. The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. nih.govmdpi.com Monoamine oxidase inhibitors, on the other hand, prevent the breakdown of monoamine neurotransmitters like dopamine and serotonin, and their inhibition can offer neuroprotection. nih.gov
A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both MAOs and ChEs. nih.gov The in vitro results from this study identified several compounds with potent inhibitory activity against specific enzymes. nih.gov This dual-target approach is considered a promising strategy for developing multifunctional agents for Alzheimer's disease. nih.gov
In another study, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities. mdpi.com Several of these compounds demonstrated inhibitory activities comparable to the reference drug galantamine. Specifically, compound 11g was identified as the most potent inhibitor of both AChE and BChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis revealed that these compounds act as mixed-type AChE inhibitors. mdpi.com
The inhibitory potential of halogenated quinoline derivatives against MAO-A and MAO-B has also been investigated. nih.gov The rationale behind this research is that inhibiting MAO-B can reduce the production of dopamine-related neurotoxins, offering a neuroprotective effect in conditions like Parkinson's disease. nih.gov The development of novel MAO-B inhibitors with high selectivity and fewer side effects is a key area of research. nih.gov
Table 2: Cholinesterase and Monoamine Oxidase Inhibitory Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Quinoline-sulfonamides | MAOs and ChEs | Potent (specific values not detailed in abstract) | Not specified |
| Compound 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 | Mixed-type |
| Compound 11g (4-N-phenylaminoquinoline derivative) | BChE | 28.37 ± 1.85 | Not specified |
Conclusion and Future Research Directions
Summary of Current Research Status for 6-Methoxy-4,5-dimethylquinoline and Related Analogues
A thorough review of existing literature reveals a notable scarcity of studies specifically focused on this compound. However, the broader family of methoxy (B1213986) and dimethyl-substituted quinolines has been the subject of considerable scientific inquiry. Research has consistently demonstrated that the presence and position of methoxy and methyl groups on the quinoline (B57606) ring can significantly influence the compound's biological activity.
For instance, various methoxy-substituted quinolines have been investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The methoxy group, being a strong electron-donating group, can modulate the electronic properties of the quinoline ring system, which in turn can affect its interaction with biological targets. Similarly, the strategic placement of methyl groups can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Studies on related analogues, such as 2,4-diarylquinolines with methoxy and methyl substitutions, have shown promising results in areas like cancer research, where they have been noted for their antiproliferative activities. These findings provide a solid foundation for postulating the potential bioactivity of this compound.
Table 1: Biological Activities of Selected Methoxy and Methyl Substituted Quinoline Analogues
| Compound/Analogue Class | Substitution Pattern | Reported Biological Activity |
| 2,4-diarylquinolines | Methoxy and methyl groups | Anticancer, antitubercular, antifungal, antiviral mdpi.com |
| 6-methoxy-2-arylquinolines | Methoxy group at position 6 | P-glycoprotein inhibitors nih.gov |
| Methoxy quinoline derivatives | Methoxy group | Antiepileptic, anti-Alzheimer, antibacterial, antifungal doaj.orgresearchgate.net |
| 7,8-dimethylquinoline derivatives | Dimethyl groups at positions 7 and 8 | Antimicrobial, antifungal |
Potential for Further Exploration of this compound as a Lead Compound
The structural features of this compound suggest it could serve as a valuable lead compound in drug discovery. The term "lead compound" refers to a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The combination of a methoxy group at the 6-position and dimethyl groups at the 4- and 5-positions presents a unique substitution pattern that could confer novel biological activities or an improved therapeutic profile over existing quinoline-based drugs. The methyl group at the 5-position, in particular, may offer steric hindrance that could influence selectivity for specific biological targets. Compounds with methyl substitutions at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those with substitutions at the C-6 position biointerfaceresearch.com.
Further exploration of this compound would involve its synthesis, purification, and comprehensive screening against a panel of biological targets. Given the known activities of its analogues, initial screening efforts could logically focus on anticancer, antimicrobial, and anti-inflammatory assays.
Integration of Advanced Computational and Experimental Methodologies
Modern drug discovery heavily relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. For a novel compound like this compound, this integrated approach would be invaluable.
Computational Methodologies:
Molecular Docking: This technique can predict the preferred orientation of the compound when bound to a specific protein target. For example, docking studies could be used to explore the binding of this compound to the active sites of enzymes implicated in cancer or infectious diseases.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on a series of related quinoline analogues to predict the biological activity of this compound.
ADME/Tox Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound, helping to identify potential liabilities early in the drug discovery process nih.gov.
Experimental Methodologies:
High-Throughput Screening (HTS): Once synthesized, the compound can be rapidly tested against a large number of biological targets to identify potential "hits."
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are essential for confirming the structure and purity of the synthesized compound mdpi.com.
In Vitro and In Vivo Assays: A range of cell-based and animal model experiments would be necessary to validate any promising results from initial screenings and computational studies.
Strategic Design for Novel Quinoline Derivatives with Enhanced Bioactivity and Selectivity
Should initial studies reveal that this compound possesses interesting biological activity, it would serve as a scaffold for the design of novel derivatives with improved potency and selectivity. The principles of medicinal chemistry would guide these structural modifications.
Possible strategies for derivatization include:
Modification of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to probe the impact on activity.
Alteration of the Methyl Groups: The methyl groups could be substituted with other alkyl groups, or functionalized to introduce new pharmacophoric features.
Introduction of Substituents at Other Positions: The remaining positions on the quinoline ring could be functionalized with a variety of substituents (e.g., halogens, nitro groups, amino groups) to explore the structure-activity relationship (SAR) in a systematic manner.
The goal of this strategic design phase is to identify derivatives with an optimal balance of potency, selectivity, and drug-like properties.
Prospects for Preclinical Advancement of Quinoline-Based Therapeutics
The quinoline scaffold is a well-validated platform for the development of therapeutic agents. Numerous quinoline-based drugs are already on the market, which provides a degree of confidence in the potential for new derivatives to successfully navigate the preclinical and clinical development process.
The preclinical advancement of a promising derivative of this compound would involve a series of rigorous studies, including:
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and its effect on the body.
Toxicology studies: To assess the safety profile of the compound in animal models.
Formulation development: To create a stable and effective dosage form for administration.
Successful completion of these preclinical studies would be a prerequisite for filing an Investigational New Drug (IND) application and initiating clinical trials in humans. While the path from a lead compound to an approved drug is long and challenging, the rich history of quinoline-based therapeutics suggests that novel derivatives, such as those that could be inspired by this compound, hold significant promise for addressing unmet medical needs.
Q & A
Q. What are the standard synthetic routes for 6-Methoxy-4,5-dimethylquinoline?
The synthesis typically involves methoxylation and alkylation steps. For example, methoxy groups can be introduced via nucleophilic substitution using methoxide ions, while dimethyl groups may be added via Friedel-Crafts alkylation. Cyclization using phosphorus oxychloride (POCl₃) under reflux, as demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline, can also be adapted . Characterization often includes IR spectroscopy (e.g., CO and C-O-C stretches) and NMR to confirm substituent positions .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>99% as in ) .
- Spectroscopy: IR for functional groups (e.g., 1721 cm⁻¹ for carbonyl groups) and NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- Elemental Analysis: To verify molecular composition (e.g., C, H, N percentages) .
Q. What are the key physicochemical properties of this compound?
- Molecular Formula: C₁₂H₁₃NO (derived from related compounds in ).
- Melting Point: Analogous methoxyquinolines (e.g., 6-Methoxyquinoline) melt at 18–20°C .
- Solubility: Likely polar organic solvents (DMSO, methanol) due to methoxy groups .
- Safety: Classified as non-hazardous under GHS guidelines .
Advanced Research Questions
Q. How do steric effects from the 4,5-dimethyl groups influence reactivity in substitution reactions?
The methyl groups at positions 4 and 5 create steric hindrance, reducing electrophilic substitution at adjacent positions. For example, nitration or sulfonation may favor less hindered sites. Catalysts like Lewis acids (e.g., AlCl₃) can mitigate this by stabilizing transition states . Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density and steric maps .
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from assay variability or impurities. Solutions include:
Q. How can computational modeling optimize this compound for target-specific interactions?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like P-glycoprotein. The methoxy and methyl groups enhance hydrophobic interactions, while the quinoline ring π-stacks with aromatic residues. Validation via NMR chemical shift data ensures accurate conformational modeling .
Methodological Considerations
Q. What precautions are critical when handling this compound in biological assays?
Q. How does the electronic environment of this compound affect its spectroscopic signatures?
The methoxy group at position 6 deshields adjacent protons (e.g., H-5 and H-7), causing downfield shifts in ¹H NMR. In IR, asymmetric C-O-C stretches near 1250 cm⁻¹ confirm methoxy presence. Substituent effects can be quantified using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
